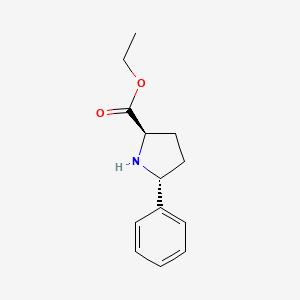

ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOUEZQMVVKCPC-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure Ethyl 2r,5r 5 Phenylpyrrolidine 2 Carboxylate

Asymmetric Construction of the Pyrrolidine (B122466) Skeleton

The synthesis of enantiopure 2,5-disubstituted pyrrolidines, such as ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate, presents a significant challenge in stereoselective synthesis. Various strategies have been devised to control the stereochemistry during the formation of the pyrrolidine ring.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries have proven to be effective tools for inducing stereoselectivity in the synthesis of pyrrolidines. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed.

One notable strategy involves the use of sulfinimines, which are derived from chiral amino alcohols. For instance, the addition of an enolate to a chiral sulfinimine can proceed with high diastereoselectivity, establishing a key stereocenter that guides the formation of the pyrrolidine ring. nih.gov An iodocyclization reaction of enantiopure homoallylic sulfonamides, prepared from sulfinimine-derived β-amino aldehydes, provides a valuable route to trans-2,5-disubstituted pyrrolidines. nih.gov This method is particularly useful as it allows for the synthesis of structurally diverse pyrrolidines from readily available starting materials. nih.gov

Another approach utilizes chiral oxazolidinones as auxiliaries. The addition of a Grignard reagent to an in-situ formed iminium ion, directed by the alkoxy group of the chiral auxiliary, leads to the formation of trans-(R,R)-disubstituted pyrrolidines with high stereopurity. acs.org

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Small organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity.

Proline-Derived Catalysis

L-proline and its derivatives are highly effective catalysts for various asymmetric transformations, including those leading to the formation of substituted pyrrolidines. researchgate.net These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating stereoselective bond formation. For example, the Michael addition of ketones to nitroolefins, catalyzed by proline, can generate chiral products that are precursors to substituted pyrrolidines. researchgate.net Similarly, proline-catalyzed Mannich-type reactions provide access to functionalized α-amino acids, which can be further elaborated into the pyrrolidine core. researchgate.net The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been achieved starting from commercially available methyl pyroglutamate. rsc.org

Iminium Catalysis

Iminium catalysis, a subset of organocatalysis, involves the formation of a transient, electrophilically activated iminium ion from an α,β-unsaturated aldehyde or ketone and a secondary amine catalyst. This strategy has been successfully applied to the synthesis of chiral pyrrolidines. The enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, is a key step in many synthetic routes. rsc.org This reaction establishes a crucial stereocenter that dictates the final stereochemistry of the pyrrolidine ring.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a versatile and efficient platform for the construction of complex molecular architectures, including the pyrrolidine skeleton. Catalysts based on metals such as palladium, rhodium, and gold have been employed in a variety of cyclization and cross-coupling reactions to afford enantiomerically enriched pyrrolidines.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysts are particularly prominent in the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to highly substituted aza[3.1.0]bicycles, which can be precursors to functionalized pyrrolidines. semanticscholar.org This transformation proceeds through the formation of a new C-N bond under mild conditions. semanticscholar.org

Another powerful palladium-catalyzed method is the carbonylative cyclization/arylation cascade. nih.govnih.gov This reaction allows for the efficient synthesis of densely substituted indolizines, which share a common bicyclic core with certain pyrrolidine derivatives. nih.govnih.gov The process involves the formation of an aroyl palladium species that triggers a 5-endo-dig cyclization. nih.gov Furthermore, palladium-catalyzed benzylic-like nucleophilic substitution of benzofuran-2-ylmethyl acetates has been investigated for the synthesis of 2-substituted benzofurans, demonstrating the versatility of palladium catalysis in forming C-N bonds. unicatt.it

Interactive Data Table: Summary of Synthetic Methodologies

| Methodology | Key Features | Stereocontrol | Catalyst/Auxiliary |

| Chiral Auxiliary-Mediated | Temporary incorporation of a chiral moiety | High diastereoselectivity | Sulfinimines, Oxazolidinones |

| Proline-Derived Catalysis | Metal-free, formation of enamine/iminium intermediates | High enantioselectivity | L-proline and its derivatives |

| Iminium Catalysis | Activation of α,β-unsaturated carbonyls | High enantioselectivity | Diarylprolinol silyl ethers |

| Palladium-Catalyzed Cyclizations | Formation of C-N bonds under mild conditions | Varies with reaction type | Palladium complexes |

Copper-Catalyzed 1,3-Dipolar Cycloadditions

Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a powerful and convergent approach for the stereocontrolled synthesis of highly substituted pyrrolidines. This methodology allows for the construction of the pyrrolidine core with multiple stereocenters in a single step. The reaction typically involves the in-situ generation of an azomethine ylide from an imino ester, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an α,β-unsaturated ester.

The enantioselectivity of the cycloaddition is controlled by a chiral copper catalyst, often formed in situ from a copper(I) or copper(II) salt and a chiral ligand. A variety of chiral ligands have been successfully employed in these reactions, leading to high levels of diastereo- and enantioselectivity.

For the synthesis of this compound, a common strategy involves the reaction of an azomethine ylide derived from the imine of glycine (B1666218) ethyl ester and benzaldehyde (B42025) with a suitable dipolarophile. The careful selection of the chiral copper catalyst and reaction conditions is crucial to achieve the desired (2R,5R) stereochemistry with high fidelity. Research in this area has demonstrated that high yields and excellent stereoselectivities (up to >20:1 dr and 97% ee) can be achieved for the synthesis of structurally related fluorinated pyrrolidines, highlighting the potential of this method for preparing the target compound. nih.gov

| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cu(I)/Chiral Ligand | Ethyl acrylate | High | High |

| Cu(II)/Chiral Ligand | Ethyl crotonate | Moderate to High | Moderate to High |

This table presents representative data for copper-catalyzed 1,3-dipolar cycloadditions for the synthesis of substituted pyrrolidines, illustrating the potential for high stereocontrol.

Silver-Catalyzed Annulations

Silver-catalyzed asymmetric annulation reactions have emerged as a valuable tool for the synthesis of functionalized heterocyclic compounds, including pyrrolidines. These reactions often proceed through a cascade mechanism involving the activation of substrates by a chiral silver catalyst, leading to the formation of multiple new bonds and stereocenters in a single operation.

In the context of synthesizing 2,5-disubstituted pyrrolidines, silver catalysis can be employed in multicomponent reactions, offering a high degree of molecular complexity from simple starting materials. For instance, a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process has been developed to produce highly functionalized pyrrolidines. acs.orgmanchester.ac.uk While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the general applicability of these methods suggests their potential.

The key to success in these transformations lies in the design of the chiral ligand that coordinates to the silver ion, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

| Silver Catalyst | Reaction Type | Key Features |

| Ag(I)/Chiral Phosphine | [3+2] Cycloaddition | Mild reaction conditions, high functional group tolerance. |

| Ag(I)/Chiral N-Heterocyclic Carbene | Annulation Cascade | Access to complex polycyclic pyrrolidine structures. |

This table summarizes the characteristics of silver-catalyzed annulation reactions for the synthesis of substituted pyrrolidines.

Magnesium-Catalyzed Processes

Magnesium-catalyzed asymmetric reactions have gained increasing attention due to the low cost, low toxicity, and ready availability of magnesium. Chiral magnesium catalysts have been successfully applied in a variety of enantioselective transformations, including the synthesis of heterocyclic compounds.

While specific magnesium-catalyzed processes for the direct synthesis of this compound are not prominently reported, the development of asymmetric magnesium catalysis for the synthesis of important chiral scaffolds holds promise for this application. wikipedia.orgnih.gov These methods often utilize in situ generated magnesium catalysts from a magnesium source and a chiral ligand.

The versatility of magnesium catalysts allows for their use in various reaction types, such as Michael additions, Mannich reactions, and cycloadditions, all of which can be envisioned as potential key steps in a synthetic route towards the target compound.

| Magnesium Catalyst System | Reaction Type | Potential Application |

| Mg(II)/Chiral Bis(oxazoline) | Asymmetric Michael Addition | Stereocontrolled introduction of the phenyl group. |

| Mg(II)/Chiral Diamine | Asymmetric Mannich Reaction | Formation of the C-N bond with stereocontrol. |

This table outlines potential magnesium-catalyzed processes that could be adapted for the synthesis of the target pyrrolidine.

Chemoenzymatic Transformations

Chemoenzymatic methods offer a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. Several enzymatic strategies have been developed for the asymmetric synthesis of chiral pyrrolidines.

Hydrolase-Mediated Kinetic Resolution

Hydrolase-mediated kinetic resolution is a well-established method for the separation of enantiomers of racemic compounds. In the context of this compound, this approach would involve the enantioselective hydrolysis of a racemic mixture of the corresponding ester.

A suitable lipase (B570770) or esterase would selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. Subsequent separation of the unreacted ester from the hydrolyzed carboxylic acid would provide both enantiomers in optically enriched form. While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

| Hydrolase | Substrate | Key Outcome |

| Lipase from Candida antarctica | Racemic ethyl 5-phenylpyrrolidine-2-carboxylate | Enantioselective hydrolysis to yield (2S,5S)-acid and unreacted (2R,5R)-ester. |

| Esterase from porcine liver | Racemic ethyl 5-phenylpyrrolidine-2-carboxylate | Potential for complementary enantioselectivity. |

This table illustrates the principle of hydrolase-mediated kinetic resolution for the target compound.

Oxidoreductase-Catalyzed Asymmetric Reductions

Oxidoreductases, such as imine reductases (IREDs) and pyrroline-2-carboxylate reductases, are enzymes that catalyze the asymmetric reduction of C=N and C=C double bonds, respectively. researchgate.net These enzymes can be employed for the enantioselective synthesis of chiral pyrrolidines from prochiral precursors.

For the synthesis of this compound, a potential strategy involves the asymmetric reduction of a precursor like ethyl 5-phenyl-1-pyrroline-2-carboxylate. An appropriate oxidoreductase, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), would stereoselectively reduce the imine bond to afford the desired (2R,5R)-pyrrolidine. Pyrroline-5-carboxylate reductase, for instance, catalyzes the final step in proline biosynthesis through the NAD(P)H-dependent reduction of pyrroline-5-carboxylate. nih.gov

| Oxidoreductase | Substrate | Product Stereochemistry |

| Imine Reductase (IRED) | Ethyl 5-phenyl-1-pyrroline-2-carboxylate | (2R,5R) or (2S,5S) depending on the enzyme's stereopreference. |

| Pyrroline-2-carboxylate Reductase | 1-pyrroline-2-carboxylate | L-proline |

This table highlights the application of oxidoreductases in the asymmetric synthesis of pyrrolidines.

Transaminase/Monoamine Oxidase Cascades

A highly efficient and elegant chemoenzymatic cascade for the synthesis of chiral 2,5-disubstituted pyrrolidines involves the combination of a transaminase (TA) and a monoamine oxidase (MAO). nih.govnih.gov This one-pot process starts from a 1,4-diketone and proceeds with excellent enantio- and diastereoselectivity. nih.gov

The cascade begins with the regioselective and stereoselective amination of the less sterically hindered ketone of the 1,4-diketone, catalyzed by a transaminase. The resulting amino ketone then spontaneously cyclizes to form a racemic pyrroline (B1223166). In the next step, a monoamine oxidase selectively oxidizes one enantiomer of the pyrroline back to the corresponding iminium ion, which is then non-selectively reduced by a chemical reducing agent present in the reaction mixture. This deracemization process ultimately leads to the accumulation of the desired enantiomerically pure pyrrolidine.

This methodology has been successfully applied to the synthesis of a range of 2,5-disubstituted pyrrolidines with high yields and stereoselectivities (>94% ee; >98% de). nih.gov

| Enzyme Cascade | Starting Material | Key Intermediates | Final Product | Stereoselectivity |

| Transaminase (TA) / Monoamine Oxidase (MAO) | 1-Phenyl-1,4-pentanedione | Amino ketone, Racemic pyrroline | (2R,5R)-2-Methyl-5-phenylpyrrolidine | >98% de, >94% ee |

This table details the key steps and outcomes of the transaminase/monoamine oxidase cascade for the synthesis of a structurally related 2,5-disubstituted pyrrolidine. nih.gov

C(sp³)-H Activation Strategies for Late-Stage Functionalization

The direct functionalization of carbon-hydrogen bonds, particularly non-activated C(sp³)-H bonds, represents a frontier in organic synthesis, offering a more efficient way to modify existing molecular scaffolds. For complex structures like substituted pyrrolidines, this strategy allows for late-stage diversification, avoiding the need for de novo synthesis of each new analog. While direct C(sp³)-H activation on this compound is an emerging area, methodologies developed for similar proline-based structures highlight the potential of this approach.

A notable strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For instance, a highly efficient and fully enantioselective synthesis of related (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been developed utilizing a C(sp³)-H activation-arylation strategy as the key step. nih.gov In this approach, a removable 8-aminoquinoline (B160924) (AQ) directing group is installed on the proline nitrogen. This group chelates to a palladium catalyst (e.g., Pd(OAc)₂), positioning it to selectively activate and arylate the C-H bond at the C4 position of the pyrrolidine ring. nih.gov This method demonstrates the power of directed C-H activation to install substituents with high stereocontrol. nih.gov

Further research has demonstrated metal-free, catalytic routes for the activation of C(sp³)-H bonds in N-protected dialkylpyrroles using a Lewis acid catalyst like HB(C₆F₅)₂. nih.gov A DFT computational study of this process revealed that a Lewis acid adduct of the reactant generates a Lewis acidic nitrogen atom, which is capable of abstracting a hydride from the pyrrole (B145914) derivative, thereby effecting the C(sp³)-H functionalization. nih.gov These advanced strategies, by enabling the modification of the pyrrolidine core at a late stage, offer a powerful tool for creating libraries of analogs for structure-activity relationship studies. nih.gov

Stereocontrolled Formation of the Phenyl Group at C5

Achieving the desired (2R,5R) stereochemistry is paramount, and the stereocontrolled installation of the phenyl group at the C5 position is a critical step. The most powerful and widely used methods for constructing the pyrrolidine ring with high stereoselectivity are [3+2] cycloaddition reactions involving azomethine ylides. researchgate.net

In this approach, an azomethine ylide is generated in situ, often from the condensation of an α-amino acid ester (like ethyl glycinate) with an aldehyde or through the decarboxylation of an iminium ion derived from an amino acid. This 1,3-dipole then reacts with a dipolarophile, such as an alkene bearing the desired phenyl group (e.g., styrene (B11656) or a derivative). The stereochemical outcome of the cycloaddition can be controlled through several means:

Chiral Dipole Precursors: Using a chiral α-amino acid derivative to generate the azomethine ylide can induce facial selectivity. acs.org

Chiral Dipolarophiles: Employing a chiral alkene or an alkene with a chiral auxiliary can direct the approach of the dipole.

Chiral Catalysts: The use of chiral Lewis acids or metal complexes can create a chiral environment that dictates the stereochemistry of the transition state, leading to a single enantiomer of the product.

These cycloaddition reactions are known for their ability to rapidly build molecular complexity in a fully controlled, one-pot reaction cascade, affording substituted pyrrolidines in high yields and with excellent diastereomeric purity. researchgate.netnih.gov For example, the reaction between an N-substituted α-imino ester and a dipolarophile can be catalyzed by silver salts to produce densely substituted pyrrolidines with up to four stereogenic centers, with the absolute configuration being effectively controlled. acs.org

Esterification and Derivatization Strategies for the Carboxylate Moiety

The carboxylate moiety at the C2 position is a versatile functional handle that can be readily modified. The target compound itself is an ethyl ester, which is typically formed through standard esterification procedures.

Esterification Methods:

Fischer Esterification: Treating the corresponding carboxylic acid with ethanol (B145695) under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) is a classic and effective method.

Reaction with Thionyl Chloride: A common two-step procedure involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol. nih.gov

Use of Activating Agents: For more sensitive substrates, coupling agents can be used. A particularly effective method for forming sterically hindered esters, such as tert-butyl esters, involves the use of tert-butyl 2,2,2-trichloroacetimidate (TBTA), which proceeds under mild conditions. nih.gov

Derivatization Strategies: Beyond simple esterification, the carboxylate group can be converted into a wide range of other functional groups. This is crucial for developing analogs with different physicochemical properties.

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Curtius or Hofmann Rearrangement: The carboxylic acid can be converted to an acyl azide, which can then undergo rearrangement to provide the corresponding C2-aminated pyrrolidine.

These derivatization strategies allow for extensive modification of the molecule, enabling the exploration of structure-activity relationships. For example, coupling the carboxylate with amino acids can be used to probe interactions within biological receptor sites. nih.gov

Optimization of Reaction Conditions for High Stereoselectivity and Yield

Achieving optimal outcomes in the synthesis of enantiomerically pure compounds requires meticulous optimization of reaction conditions. Key variables include the choice of catalyst, solvent, temperature, and stoichiometry of reagents. The asymmetric [3+2] cycloaddition is a prime example where such optimization is critical.

A systematic study on the synthesis of densely substituted pyrrolidines via a silver-catalyzed reaction between an N-tert-butanesulfinyl imine and an imino ester derivative illustrates this process. acs.org Researchers evaluated various parameters to maximize both chemical yield and diastereoselectivity.

Table 1: Optimization of Reaction Conditions for Asymmetric [3+2] Cycloaddition

| Entry | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | AgOAc (10) | Et₃N | Toluene (B28343) | RT | >95 | 88:12 |

| 2 | Ag₂O (10) | Et₃N | Toluene | RT | >95 | 92:8 |

| 3 | Ag₂CO₃ (10) | Et₃N | Toluene | RT | >95 | 93:7 |

| 4 | Cu(OTf)₂ (10) | Et₃N | Toluene | RT | <5 | - |

| 5 | Ag₂CO₃ (10) | - | Toluene | RT | >95 | 85:15 |

| 6 | Ag₂CO₃ (10) | Et₃N | CH₂Cl₂ | RT | >95 | 86:14 |

| 7 | Ag₂CO₃ (10) | Et₃N | THF | RT | >95 | 89:11 |

Data adapted from a representative study on pyrrolidine synthesis. acs.org The diastereomeric ratio refers to the major desired diastereomer versus all others.

As shown in the table, silver salts were effective catalysts, with Ag₂CO₃ providing the highest diastereoselectivity (93:7 dr). acs.org Copper salts were found to be inactive for this particular transformation. acs.org The choice of solvent also had a significant impact, with toluene proving superior to other options like CH₂Cl₂ or THF. acs.org Further refinement, such as adjusting reagent concentrations, ultimately allowed for quantitative conversion and high diastereoselectivity. acs.org This systematic approach is essential for developing robust and scalable synthetic routes that deliver the target compound with the required purity and yield.

Mechanistic Investigations into Stereochemical Control

Understanding the reaction mechanism is fundamental to controlling the stereochemical outcome of a synthesis. For reactions that form chiral centers, mechanistic studies focus on the structure of the transition state and the factors that influence its energy.

In the context of synthesizing chiral pyrrolidines, mechanistic investigations often involve a combination of experimental and computational methods. For Lewis acid-catalyzed reactions, the mechanism of stereochemical induction is of particular interest. For example, in the dearomatization of indoles, mechanistic studies revealed that a chiral BiOx ligand was responsible for governing the highly stereoselective migratory insertion of an aryl-palladium intermediate, which controlled the final stereochemistry. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. In a metal-free C(sp³)-H functionalization of pyrrole derivatives, DFT calculations showed that the catalyst and substrate form an adduct that lowers the activation energy for hydride abstraction from one face of the molecule over the other, explaining the observed selectivity. nih.gov

For [3+2] cycloaddition reactions, the stereochemistry is determined during the C-C bond-forming steps. The relative orientation of the dipole and dipolarophile in the transition state dictates whether the endo or exo product is formed, as well as the facial selectivity. The presence of a chiral auxiliary or a chiral ligand on a metal catalyst creates a sterically and electronically biased environment. This forces the reactants to approach each other in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions, leading to the preferential formation of one diastereomer. The (S)-configuration of a sulfinyl group on the reactant, for instance, has been shown to effectively induce a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

Comparison of Synthetic Efficiency and Enantiomeric Purity Across Methodologies

Table 2: Comparison of Key Synthetic Methodologies for Chiral Pyrrolidines

| Methodology | Key Features | Typical Yields | Stereocontrol (ee/dr) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Catalytic (e.g., Ag, Cu) or auxiliary-controlled 1,3-dipolar cycloaddition. researchgate.netacs.org | Moderate to Good (30-85% for isolated diastereomer). acs.org | Good to Excellent (dr >90:10). acs.org | High convergence, rapid complexity generation. | May require optimization of catalyst and conditions. |

| C(sp³)-H Activation/Arylation | Directed, late-stage functionalization of a proline scaffold. nih.gov | Good (e.g., 21% over 4 steps for a key intermediate). nih.gov | Excellent (Full diastereoselectivity reported). nih.gov | Ideal for analog synthesis from a common intermediate. | Requires directing group installation and removal. |

| Chiral Auxiliary-Based Alkylation | Use of a removable chiral auxiliary to direct alkylation reactions. ekb.eg | Good | High (ee 90-98%). ekb.eg | Reliable and well-established methods. | Stoichiometric use of chiral auxiliary, extra protection/deprotection steps. |

| Asymmetric Michael Addition | Organocatalytic conjugate addition to an enone followed by cyclization. rsc.org | Good | High (e.g., 97% ee). rsc.org | Metal-free, environmentally benign catalysis. | Route may be longer; substrate scope can be limited. |

Analysis:

Asymmetric [3+2] Cycloaddition stands out for its efficiency in building the core pyrrolidine ring with multiple stereocenters in a single step. acs.orgnih.gov While yields for a single diastereomer can be moderate, the high diastereoselectivity makes it a very attractive approach. acs.org

Chiral Auxiliary methods are classic and reliable, often providing very high enantiomeric excess (up to 98% ee). ekb.eg However, they are less atom-economical as they require the use of a stoichiometric amount of the (often expensive) auxiliary, which must be added and later removed.

Asymmetric Michael Addition followed by reductive amination and cyclization offers a modern, organocatalytic alternative that can achieve high enantioselectivity (97% ee) without the need for metals. rsc.org

Ultimately, the optimal methodology depends on the specific goals of the synthesis, whether it is for large-scale production of a single target or the rapid generation of a diverse library of related compounds.

Chemical Reactivity and Derivatization of the 2r,5r Phenylpyrrolidine 2 Carboxylate Core

Transformations at the Ester Functionality

The ester group at the C2 position of the pyrrolidine (B122466) ring is a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies.

The conversion of the ethyl ester to the corresponding carboxylic acid, (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid, is a fundamental and often initial step in its derivatization. This hydrolysis reaction is typically achieved under basic conditions. The use of strong bases such as sodium hydroxide (B78521) (NaOH) in an alcohol solvent like ethanol (B145695) (EtOH) at elevated temperatures is an effective method for this transformation. nih.gov This saponification process yields the carboxylate salt, which is then protonated during an acidic workup to afford the free carboxylic acid. This carboxylic acid is a crucial intermediate for subsequent amidation and peptide coupling reactions.

Table 1: Conditions for Ester Hydrolysis

| Reactant | Reagents | Solvent | Conditions | Product |

| Ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate | NaOH | EtOH | Reflux | (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid |

The carboxylic acid derived from the hydrolysis of the parent ester is a key precursor for forming amide bonds, a cornerstone of peptide and medicinal chemistry. chemimpex.comchemimpex.comchemimpex.com The direct coupling of this carboxylic acid with primary or secondary amines to form amides requires the use of specialized coupling reagents to activate the carboxyl group. rsc.org

A wide array of modern peptide coupling reagents can be employed for this purpose. These reagents are broadly categorized into phosphonium (B103445) salts (e.g., PyBOP®, PyAOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). The choice of reagent is often dictated by the steric hindrance of the coupling partners and the desired reaction efficiency. For instance, HATU is considered one of the most efficient coupling reagents, particularly for challenging couplings, as it forms a highly reactive OAt-ester intermediate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. These methods have been successfully used to couple the phenylpyrrolidine core with various amino acids or short peptides to explore and optimize interactions with biological receptors. nih.govnih.gov

Table 2: Common Reagents for Peptide Coupling

| Reagent Class | Examples | Active Ester Formed | Characteristics |

| Phosphonium | PyBOP®, PyAOP® | OBt, OAt | Generally provide clean reactions and do not cause guanidinylation side reactions. |

| Aminium | HBTU, HATU, HCTU | OBt, OAt, O-6-ClBt | Highly efficient, especially HATU, due to the formation of highly reactive esters and anchimeric assistance. |

The ester functionality can be reduced to the corresponding primary alcohol, ((2R,5R)-5-phenylpyrrolidin-2-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) is a standard and effective reagent for this transformation. nih.gov

The resulting chiral β-amino alcohol is a valuable synthetic intermediate for further derivatization. researchgate.net For instance, the alcohol can be oxidized to the corresponding aldehyde. Subsequent reactions of the aldehyde open up a variety of synthetic pathways. nih.gov It can undergo a Pinnick oxidation to form a carboxylic acid or be converted to secondary amines via reductive amination with reagents like sodium cyanoborohydride (NaBH₃CN) and a primary amine (e.g., MeNH₂·HCl). nih.gov The alcohol itself can also be used as a nucleophile in other reactions, expanding the range of accessible derivatives.

Reactions Involving the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring provides another site for extensive derivatization. Its nucleophilicity and basicity allow for protection, alkylation, and acylation reactions, which are critical for multi-step syntheses.

In the context of peptide synthesis and other complex molecule constructions, the pyrrolidine nitrogen must often be temporarily protected to prevent unwanted side reactions. chemimpex.comchemimpex.comchemimpex.com Two of the most common amine protecting groups used for this purpose are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. lookchem.com

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemrxiv.org It is stable to a wide range of reaction conditions but can be cleanly removed with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov

Fmoc Protection: The Fmoc group is valued for its orthogonality to acid-labile protecting groups. It is introduced using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). Deprotection is achieved under mild basic conditions, most commonly with a solution of a secondary amine like piperidine (B6355638) in DMF. nih.gov The removal mechanism involves a β-elimination favored by the use of secondary amines. nih.gov

The choice between Fmoc and Boc protection strategies is a cornerstone of synthetic planning, allowing for selective deprotection and modification at different stages of a synthesis. chemimpex.comchemimpex.com

Direct modification of the pyrrolidine nitrogen through alkylation or acylation introduces further diversity to the core structure.

N-Acylation: This involves the formation of an amide bond directly at the pyrrolidine nitrogen. The reaction conditions are similar to those used in peptide coupling, where the pyrrolidine acts as the amine component reacting with a carboxylic acid or an activated acyl derivative like an acid anhydride (B1165640). researchgate.net This allows for the introduction of a wide variety of acyl substituents.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through several methods. Reductive amination of a related aldehyde precursor is one such method to introduce methyl or benzyl (B1604629) groups. nih.gov Another common strategy is direct alkylation using an alkyl halide in the presence of a base. The synthesis of N-methylated derivatives, for example, is a common derivatization that can significantly alter the pharmacological properties of the final compound. nih.govnih.gov

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl group of the (2R,5R)-phenylpyrrolidine-2-carboxylate core is amenable to various substitution reactions, enabling the introduction of a wide array of functional groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting derivatives. Both classical electrophilic substitutions and modern transition-metal-catalyzed C-H functionalization reactions have been employed to modify this aromatic ring.

One example of a direct electrophilic substitution is iodination. In a study on a related proline analogue, the phenyl ring was successfully iodinated using iodine and tert-butyl nitrite (B80452) in a mixture of acetonitrile (B52724) and toluene (B28343). This reaction introduces an iodine atom onto the aromatic ring, which can then serve as a handle for further transformations, such as cross-coupling reactions.

More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the phenyl ring. mdpi.com This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium-catalyzed oxidative carbonylation has been used to introduce a carboxylate group onto the phenyl ring of a similar scaffold. mdpi.com Furthermore, palladium-catalyzed C-H activation-arylation protocols have been developed to couple aryl iodides with the phenyl ring, leading to the formation of biaryl structures. mdpi.com These modern techniques offer a versatile and often more direct route to substituted analogues compared to traditional methods. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netacs.org

| Reaction Type | Reagents and Conditions | Product | Reference |

| Electrophilic Iodination | I₂, tert-BuNO₂, MeCN, Toluene, 0 °C to rt | Phenyl-iodinated derivative | mdpi.com |

| Pd-catalyzed Oxidative Carbonylation | Pd(OAc)₂, PivOH, Ag₂CO₃, Toluene, reflux | Phenyl-carboxylate derivative | mdpi.com |

| Pd-catalyzed C-H Arylation | Aryl iodide, Pd(OAc)₂, PivOH, Ag₂CO₃, Toluene, reflux | Phenyl-arylated derivative | mdpi.com |

Role As a Chiral Building Block in Advanced Organic Synthesis

Application in Natural Product Total Synthesis

The rigid, stereodefined structure of ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate makes it an attractive starting point for the total synthesis of natural products, particularly those containing a pyrrolidine (B122466) or related nitrogen-containing heterocyclic core. Its pre-defined stereochemistry allows chemists to bypass challenging stereoselective steps, streamlining the synthetic route.

One notable application is in the synthesis of alkaloids. For instance, derivatives of 2,5-disubstituted pyrrolidines serve as key intermediates in the asymmetric synthesis of indolizidine and quinolizidine (B1214090) alkaloids, classes of natural products known for their diverse biological activities. The synthesis often involves the elaboration of the carboxylate group and manipulation of the nitrogen atom to construct the fused ring systems characteristic of these alkaloids. The phenyl group at the C-5 position can be used to control the stereochemistry of subsequent reactions or can be modified or removed in later stages of the synthesis.

While direct synthesis of specific nitropyrrole-containing natural products from this exact starting material is not extensively documented, the pyrrolidine scaffold itself is a common motif in many such compounds. rsc.orgresearchgate.net The principles of using chiral pyrrolidine building blocks are central to the synthetic strategies for these complex molecules.

Utilization in the Construction of Pharmaceutical Precursors

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a crucial precursor for several important pharmaceutical agents, most notably for a class of Angiotensin-Converting Enzyme (ACE) inhibitors.

ACE inhibitors are widely used to treat hypertension and congestive heart failure. nih.gov A number of these drugs, including Benazepril, Ramipril, and Lisinopril, feature a substituted proline-like core that is essential for their biological activity. The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety, a key component of these drugs, can be synthesized stereoselectively starting from chiral pyrrolidine derivatives. The synthesis leverages the existing stereocenters of the building block to establish the required stereochemistry in the final drug molecule. Optically active esters like this compound are key precursors for producing these ACE inhibitors, which work by preventing the formation of angiotensin II, a potent vasoconstrictor. researchgate.net

The general synthetic strategy involves the modification of the ester group and N-alkylation or N-acylation, followed by further transformations to build the final complex structure of the drug. The use of this chiral building block ensures the production of the single, therapeutically active enantiomer of the drug, which is a critical requirement for modern pharmaceuticals.

Table 1: Examples of ACE Inhibitors with Pyrrolidine-related Cores

| Drug Name | Therapeutic Use | Key Structural Moiety |

|---|---|---|

| Benazepril | Hypertension, Heart Failure | Substituted Proline Derivative |

| Ramipril | Hypertension, Heart Failure | Substituted Proline Derivative |

| Lisinopril | Hypertension, Heart Failure | Lysine analog of an Enalaprilat |

| Quinapril | Hypertension, Heart Failure | Tetrahydroisoquinoline-carboxylic acid |

Development of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis has been revolutionized by the development of small molecule organocatalysts, with proline and its derivatives being among the most successful examples. This compound is a precursor for the development of sophisticated chiral ligands and organocatalysts.

The design of effective catalysts derived from this building block hinges on its inherent structural features. The (2R,5R) stereochemistry creates a specific three-dimensional arrangement that can effectively control the approach of reactants. The secondary amine of the pyrrolidine ring is a key functional group, often serving as the catalytic site for enamine or iminium ion formation.

The phenyl group at the C-5 position plays a crucial role in catalyst performance. It provides steric bulk, which enhances facial discrimination of incoming electrophiles, leading to high enantioselectivity. Furthermore, the aromatic ring can engage in non-covalent interactions, such as π-π stacking, with substrates, further organizing the transition state assembly. Structure-activity relationship studies have shown that modifying the substituents on the phenyl ring or altering the ester group can fine-tune the catalyst's reactivity and selectivity for specific transformations. nih.gov The rational design of such catalysts is a key area of research for creating more efficient and selective chemical reactions. rsc.org

Organocatalysts derived from 2,5-disubstituted pyrrolidines have demonstrated excellent performance in a variety of asymmetric reactions. The Michael addition and the Mannich reaction are two prominent examples where these catalysts create new carbon-carbon bonds with high stereocontrol.

In the asymmetric Michael addition , a catalyst derived from the pyrrolidine core activates a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then adds to an α,β-unsaturated acceptor (e.g., a nitro-olefin or enone) in a highly face-selective manner. The steric hindrance provided by the C-5 phenyl group directs the acceptor to one face of the enamine, resulting in a product with high enantiomeric excess (ee). buchler-gmbh.combuchler-gmbh.com

The asymmetric Mannich reaction involves the addition of a nucleophile (often an enolizable ketone or aldehyde) to an imine. researchgate.net Pyrrolidine-based catalysts facilitate this reaction by forming an enamine from the ketone/aldehyde, which then attacks the imine. The catalyst's chiral environment dictates the stereochemical outcome of the reaction, yielding β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids and other biologically active molecules.

Table 2: Performance of Pyrrolidine-Derived Catalysts in Asymmetric Reactions

| Reaction Type | Donor | Acceptor | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael Addition | Ketones, Aldehydes | Nitro-olefins, Enones | γ-Nitro carbonyls, 1,5-Dicarbonyls | >90% |

| Mannich Reaction | Ketones, Aldehydes | Imines | β-Amino carbonyls | >95% |

Integration into Complex Heterocyclic Frameworks

Beyond its use as a catalyst, this compound is a versatile building block for constructing larger, more complex heterocyclic systems. The pyrrolidine ring serves as a scaffold onto which other rings can be fused or appended.

A significant application is the synthesis of pyrrolobenzodiazepines (PBDs), a class of compounds with potent anticancer properties. nih.gov The synthesis involves cyclodehydration of an isatoic anhydride (B1165640) with a chiral hydroxypyrrolidine-2-carboxylic acid derivative, which can be obtained from the title compound. nih.gov The stereocenters of the starting material are transferred to the final PBD core, defining its three-dimensional shape, which is critical for its DNA-binding activity.

Similarly, it is used to create a variety of other 5-oxopyrrolidine and succinimide (B58015) derivatives that have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. mdpi.comnih.govnih.govmdpi.com The synthesis often involves a Michael addition of a nucleophile to an N-phenylmaleimide, followed by cyclization, or by modifying the existing pyrrolidine ring to introduce new functionalities and ring systems. The ability to build complex molecular architectures from this relatively simple starting material highlights its importance in diversity-oriented synthesis. nih.gov

Contributions to Methodology Development in Stereoselective Chemistry

The widespread use of this compound and its derivatives has contributed significantly to the development of new synthetic methodologies in stereoselective chemistry. The reliability and predictability of reactions involving this chiral scaffold have allowed researchers to explore new types of transformations with a high degree of confidence in the stereochemical outcome.

For example, the development of organocatalysis using proline and its derivatives has fundamentally changed how chemists approach asymmetric synthesis. The success of catalysts derived from this framework has spurred the creation of a vast library of related catalysts with tailored properties for a wide range of reactions. This has led to the discovery of new catalytic cycles and reaction pathways.

Furthermore, its use in synthesizing complex molecules has helped establish new strategies for stereocontrolled ring construction and functional group manipulation. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for instance, has been achieved through sequences involving asymmetric allylic alkylation followed by stereoretentive ring contractions, showcasing novel ways to create quaternary stereocenters. nih.gov These methodological advances, often enabled by the predictable reactivity of building blocks like this compound, expand the toolkit available to synthetic chemists for tackling increasingly complex molecular targets.

Theoretical and Computational Investigations of Ethyl 2r,5r 5 Phenylpyrrolidine 2 Carboxylate and Derivatives

Conformational Analysis and Energy Landscapes

The conformational flexibility of ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate is a key determinant of its physical and chemical properties. Theoretical studies investigate the molecule's various spatial arrangements and their corresponding energy levels. The primary sources of conformational isomerism in this molecule are the orientation of the phenyl group at the C5 position and the rotation of the ethyl carboxylate group at the C2 position relative to the pyrrolidine (B122466) ring.

Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. By systematically rotating the key dihedral angles, researchers can identify stable conformers (local minima) and the transition states that connect them. The rotation of the carboxylic group, for instance, can lead to different conformations with varying stability. nih.gov A detailed analysis might reveal that the most stable conformer has a specific torsional angle, while other orientations are less stable due to steric hindrance or unfavorable electronic interactions. nih.gov The planarity of the pyrrolidine ring itself can also vary, contributing to the complexity of the energy landscape. Calculations on similar heterocyclic structures have shown that substituent groups can cause slight deviations from planarity. researchgate.net

These studies result in a comprehensive energy landscape that illustrates the relative energies of all possible conformations. This landscape is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its reactivity and interactions with other molecules.

Table 1: Illustrative Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C4-C5-C-C) | Dihedral Angle (N-C2-C=O) | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 | 90° | 0° | 0.00 |

| 2 | 180° | 0° | 5.20 |

| 3 | 90° | 180° | 10.50 |

Note: Data are illustrative and represent typical outputs from conformational analysis studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity. Methods like DFT using basis sets such as B3LYP/6-311++G(d,p) are used to compute various molecular parameters. ijrar.org

Key aspects of the electronic structure that are investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Natural Bond Orbital (NBO) Analysis: This analysis explains charge delocalization within the molecule. ijrar.org It can reveal hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds, which contribute to the stability of the pyrrolidine ring.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ijrar.orgmdpi.com A smaller gap suggests higher reactivity. For this molecule, the HOMO is likely localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO may be centered on the electron-withdrawing ethyl carboxylate group.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com For this compound, negative potential would be expected around the oxygen atoms of the carboxylate group and the nitrogen atom, while positive potentials would be found near the hydrogen atoms.

Table 2: Calculated Electronic Properties

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and reactivity |

Note: Values are representative examples based on calculations of similar heterocyclic compounds. mdpi.com

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound requires the characterization of transition states (TS). Transition state modeling, using quantum chemical methods, allows for the calculation of the geometries and energies of these high-energy structures that lie along the reaction coordinate between reactants and products.

For example, in a reaction where the pyrrolidine nitrogen acts as a nucleophile, TS modeling can elucidate the pathway of bond formation. Calculations can determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This information is vital for predicting reaction rates and understanding how factors like catalysts or solvent might influence the reaction pathway. By locating the transition state structure, researchers can analyze its bond lengths and angles to confirm the proposed mechanism. researchgate.net This approach is crucial for designing more efficient synthetic routes or for understanding the molecule's metabolic fate in biological systems.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in a condensed phase, particularly in solution. nih.gov While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can explicitly model the interactions between the solute and a large number of solvent molecules over time. researchgate.net

These simulations provide detailed information on:

Solvation Structure: MD can reveal how solvent molecules, such as water or ethanol (B145695), arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the carboxylate group or the pyrrolidine nitrogen.

Conformational Dynamics: In solution, the molecule is not static but dynamically samples different conformations. MD simulations can track these conformational changes over time, providing a more realistic picture of the molecule's behavior than static calculations alone. researchgate.net

Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated from MD trajectories.

By incorporating explicit solvent models, MD simulations offer a more accurate understanding of how the solvent environment influences the conformational preferences and reactivity of this compound. researchgate.net

Prediction of Chiroptical Properties (e.g., Circular Dichroism) for Absolute Configuration Assignment

The (2R,5R) stereochemistry of the molecule is a critical feature, and chiroptical spectroscopy, coupled with quantum chemical calculations, provides a reliable method for its confirmation. nih.gov Electronic Circular Dichroism (ECD) is particularly useful for this purpose.

The process involves several steps:

A thorough conformational search is performed to identify all low-energy conformers of the molecule.

For each conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

The individual spectra are then averaged, weighted by the Boltzmann population of each conformer, to generate the final theoretical ECD spectrum.

This theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match between the sign and intensity of the Cotton effects in the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration. unibas.it This integrated approach is a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. nih.gov The distinct conformational effects induced by the chiral centers at C2 and C5 are directly reflected in the chiroptical properties, making ECD a sensitive probe of the molecule's absolute stereochemistry. nih.gov

Computational Studies of Interactions with Catalytic Species

Computational studies are invaluable for investigating how this compound interacts with catalysts, such as metal complexes or enzymes. These studies can elucidate the mechanism of catalysis and explain the origins of stereoselectivity in reactions involving this chiral substrate.

Using methods like DFT, researchers can model the entire catalytic cycle. researchgate.net This involves optimizing the geometries of reactant-catalyst complexes, transition states, and product-catalyst complexes. By analyzing the structures and energies of these species, one can understand how the catalyst activates the substrate and directs the reaction along a specific stereochemical pathway.

For instance, modeling the interaction with a metal catalyst would involve analyzing the coordination of the metal to the pyrrolidine nitrogen or the carboxylate oxygen. mdpi.com NBO analysis can be used to study the charge transfer between the substrate and the catalyst. This level of detail helps in the rational design of new catalysts with improved activity and selectivity for reactions involving pyrrolidine derivatives.

Advanced Methodologies for Stereochemical and Enantiomeric Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the separation and quantification of enantiomers, enabling the accurate determination of enantiomeric excess (ee). researchgate.net The direct approach, which is most commonly used, involves a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For a compound like ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. These are available in a variety of coated and immobilized formats. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenyl group of the analyte.

A typical HPLC method for the analysis of this compound would involve a normal-phase separation. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier like isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an amine, such as diethylamine, can improve peak shape and resolution, particularly for basic compounds like pyrrolidines.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (2R,5R) | 8.5 min |

| Retention Time (2S,5S) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral GC can also be employed, often after derivatization of the amine functionality to enhance volatility and interaction with the CSP. Common derivatizing agents include trifluoroacetyl anhydride (B1165640) or other acylating agents. Cyclodextrin-based CSPs are frequently used in chiral GC for the separation of a wide range of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. nih.gov This is achieved by using chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs) to induce chemical shift non-equivalence between the enantiomers.

Chiral solvating agents are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte in solution. unipi.it These complexes have different magnetic environments, leading to separate NMR signals for the two enantiomers. For this compound, suitable CSAs would be those capable of interacting with the amine and ester functionalities, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or derivatives of tartaric acid. The choice of solvent is crucial, with non-polar solvents like deuterated chloroform (B151607) or benzene (B151609) often providing the best results.

| CSA | Analyte Proton | Δδ (ppm) |

| (R)-TFAE | Pyrrolidine (B122466) N-H | 0.05 |

| Phenyl Protons | 0.02-0.04 | |

| Ethyl Ester CH2 | 0.03 | |

| (R)-Mandelic Acid | Pyrrolidine N-H | 0.08 |

| Phenyl Protons | 0.03-0.06 |

Chiral lanthanide shift reagents, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be used. These paramagnetic complexes coordinate to Lewis basic sites in the analyte, such as the ester carbonyl or the nitrogen atom, inducing large shifts in the proton resonances. The diastereomeric interaction between the chiral reagent and the enantiomers results in different induced shifts, allowing for their differentiation and quantification.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used for the non-destructive determination of the absolute configuration of chiral molecules in solution. biotools.us These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. scm.com The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. The absolute configuration is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a known enantiomer using quantum chemical methods, typically Density Functional Theory (DFT). americanlaboratory.comschrodinger.com A good agreement between the signs and relative intensities of the experimental and calculated VCD bands allows for an unambiguous assignment of the absolute configuration. schrodinger.com

ECD spectroscopy operates in the UV-visible region, probing electronic transitions. The Cotton effects observed in an ECD spectrum are characteristic of the chromophores present in the molecule and their chiral environment. For this compound, the phenyl group serves as the primary chromophore. The sign and intensity of the Cotton effects are dependent on the spatial arrangement of the phenyl group relative to the chiral pyrrolidine ring. Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically predicted spectrum.

X-ray Crystallography of Key Intermediates and Derivatives for Definitive Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov While obtaining a suitable single crystal of the final compound, this compound, may be challenging if it is an oil or crystallizes poorly, this technique is invaluable for elucidating the structure of key crystalline intermediates or derivatives in its synthetic pathway. researchgate.netnih.goveurjchem.commdpi.com

By determining the crystal structure of a chiral precursor with a known and fixed stereochemistry, the stereochemistry of subsequent reaction products can be inferred, provided the stereocenters are not altered during the synthesis. Alternatively, the final compound can be derivatized with a chiral reagent or converted into a salt with a chiral acid or base to facilitate crystallization and the determination of its absolute stereochemistry. The Flack parameter, obtained during the refinement of the crystal structure of a non-centrosymmetric crystal containing heavy atoms, can be used to determine the absolute configuration of the molecule in the crystal.

| Compound | Crystal System | Space Group | Key Torsional Angle |

| Derivative A | Orthorhombic | P2₁2₁2₁ | C(2)-C(3)-C(4)-C(5) = 35.2° |

| Intermediate B | Monoclinic | P2₁ | N(1)-C(2)-C(ar)-C(ar) = -110.8° |

Derivative A and Intermediate B are representative examples of crystalline precursors or derivatives of the target compound.

Development of Novel Analytical Probes and Techniques

The field of chiral analysis is continuously evolving, with the development of novel analytical probes and techniques aimed at improving sensitivity, selectivity, and throughput. mdpi.comrsc.org For a compound like this compound, which is an amino acid ester derivative, new methods based on chiral sensors are particularly promising. nih.govnih.gov

These sensors can be based on various principles, including fluorescence, electrochemistry, or colorimetry. nih.gov Chiral fluorescent sensors, for instance, can exhibit a change in fluorescence intensity or wavelength upon binding to one enantiomer over the other. This enantioselective recognition is driven by specific interactions between the sensor and the analyte, such as hydrogen bonding and π-π stacking. Such methods have the potential for high-throughput screening of enantiomeric excess.

Another emerging area is the use of mass spectrometry-based methods for chiral analysis. While mass spectrometry is inherently insensitive to stereoisomerism, it can be coupled with chiral selectors or by forming diastereomeric complexes that can be differentiated in the mass spectrometer. These techniques are still under development but hold promise for rapid and sensitive chiral analysis.

Future Research Directions and Emerging Paradigms in Phenylpyrrolidine 2 Carboxylate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective methods for the synthesis of 2,5-disubstituted pyrrolidines, including ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate, is a vibrant area of research. While traditional methods have proven effective, the development of novel catalytic systems promises to overcome existing limitations, offering improved yields, higher stereoselectivity, and broader substrate scope.

Recent advancements have seen the emergence of powerful transition-metal catalysts, particularly those based on rhodium and iridium. For instance, rhodium(II)-catalyzed asymmetric nitrene C–H insertion reactions have been explored for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbon precursors. nih.govacs.org This approach allows for the direct functionalization of C(sp³)–H bonds, offering a highly atom-economical route to the pyrrolidine (B122466) core. nih.govacs.org Similarly, iridium-catalyzed allylic amination reactions have demonstrated remarkable control over the relative stereochemistry of the 2,5-substituents, providing a stereodivergent pathway to both cis and trans isomers.

Beyond metal catalysis, the field of organocatalysis continues to provide innovative solutions. Chiral phosphoric acids and their derivatives have been successfully employed in asymmetric 'Clip-Cycle' reactions, enabling the synthesis of a variety of substituted pyrrolidines with high enantiomeric excess. Computational studies have been instrumental in understanding the reaction mechanisms and predicting the stereochemical outcomes of these organocatalytic transformations.

Furthermore, the application of biocatalysis is gaining traction as a sustainable and highly selective synthetic tool. caltech.edunih.govacs.orgnih.gov Engineered enzymes, such as cytochrome P450 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with excellent enantioselectivity. caltech.edunih.govacs.orgnih.gov This enzymatic approach offers a green alternative to traditional chemical methods, operating under mild reaction conditions and utilizing renewable resources. caltech.edunih.govacs.orgnih.gov

| Catalytic System | Key Features | Representative Reaction | Reference |

|---|---|---|---|

| Rhodium(II) Catalysis | Asymmetric C(sp³)–H amination | Synthesis of 2,5-diarylpyrrolidines | nih.govacs.org |

| Iridium Catalysis | Stereodivergent intramolecular allylic amination | Synthesis of (+)-bulgecinine and (+)-preussin | rsc.org |

| Organocatalysis (Chiral Phosphoric Acids) | Asymmetric 'Clip-Cycle' reaction | Synthesis of substituted pyrrolidines | whiterose.ac.uk |

| Biocatalysis (Engineered Cytochrome P450) | Intramolecular C(sp³)–H amination of organic azides | Construction of chiral pyrrolidines and indolines | caltech.edunih.govacs.orgnih.gov |

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The translation of synthetic methodologies from traditional batch processes to continuous flow systems represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. semanticscholar.orgacs.orgacs.orgrsc.org The synthesis of chiral pyrrolidines, including derivatives of ethyl 5-phenylpyrrolidine-2-carboxylate, is increasingly being adapted to flow chemistry protocols. acs.org

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in batch mode. semanticscholar.org This is particularly advantageous for highly exothermic or fast reactions, where safety concerns can be a major hurdle in large-scale batch production.

A notable example is the development of a highly diastereoselective continuous flow protocol for the construction of an α-chiral pyrrolidine library. acs.org This method allows for the rapid synthesis of various functionalized pyrrolidines in high yields and with excellent diastereocontrol within a residence time of only 150 seconds. acs.org The scalability of this flow methodology has been demonstrated by the gram-scale preparation of an intermediate for a κ-opioid receptor selective antagonist, showcasing its potential for industrial applications. acs.org

The integration of in-line purification and analysis techniques into continuous flow systems further enhances their utility, enabling the real-time monitoring and optimization of reaction conditions. This automated approach not only accelerates the drug discovery and development process but also minimizes waste generation, aligning with the principles of green chemistry.

Green Chemistry Approaches to Sustainable Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes toward valuable chemical compounds. For the synthesis of pyrrolidines, this translates to the development of processes that utilize renewable feedstocks, employ environmentally benign solvents, and minimize waste generation.

One promising green approach is the use of biocatalysis, as mentioned earlier, which leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. caltech.edunih.govacs.orgnih.gov The use of engineered enzymes for the synthesis of chiral pyrrolidines from simple azides is a prime example of how biocatalysis can contribute to more sustainable chemical manufacturing. caltech.edunih.govacs.orgnih.gov

The development of synthetic methods that proceed in green solvents, such as water or ionic liquids, is another key area of focus. researchgate.net These solvents can offer advantages in terms of safety, cost, and environmental impact compared to traditional volatile organic solvents. Furthermore, catalyst-free and solvent-free reaction conditions are being explored to further enhance the sustainability of pyrrolidine synthesis.

Atom-economical reactions, such as the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, are inherently green as they maximize the incorporation of all atoms from the starting materials into the final product. mappingignorance.org The development of catalytic systems that promote these reactions with high efficiency and selectivity is a continuous effort in the field.

Computational Design and De Novo Synthesis of Pyrrolidine-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. emich.eduacs.org In the context of pyrrolidine chemistry, computational methods are being employed to design novel pyrrolidine-based scaffolds with tailored properties and to predict the stereochemical outcomes of synthetic reactions. emich.eduacs.org

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to study reaction mechanisms and elucidate the factors that govern stereoselectivity. emich.eduacs.org By modeling the transition states of key reaction steps, researchers can gain insights into the origins of enantioselectivity and diastereoselectivity, which can then be used to design more effective catalysts and reaction conditions. For example, computational studies have been crucial in understanding the role of non-covalent interactions in organocatalyzed reactions involving pyrrolidine derivatives.

De novo design strategies, which involve the computational generation of novel molecular structures, are also being applied to the design of new chiral pyrrolidine scaffolds. These methods can explore a vast chemical space to identify structures that are predicted to have desired properties, such as high catalytic activity or specific biological activity. The computationally designed scaffolds can then be synthesized and evaluated experimentally, providing a powerful synergy between theoretical and experimental chemistry.

Expanding the Scope of its Application as a Chiral Tool in Multistep Syntheses

The utility of chiral 2,5-disubstituted pyrrolidines, exemplified by derivatives of ethyl 5-phenylpyrrolidine-2-carboxylate, extends far beyond their direct use as final products. They are frequently employed as chiral auxiliaries and organocatalysts in complex, multistep syntheses of natural products and pharmaceuticals. nih.govnih.govrsc.org

As chiral auxiliaries, these pyrrolidine derivatives can be temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and recycled. This strategy has been widely used in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

In the realm of organocatalysis, chiral pyrrolidines have emerged as highly effective catalysts for a broad range of asymmetric reactions. mdpi.com Their ability to activate substrates through the formation of transient iminium or enamine intermediates has been exploited in numerous synthetic applications. The steric and electronic properties of the substituents at the 2- and 5-positions of the pyrrolidine ring can be fine-tuned to optimize the catalyst's performance for a specific transformation.

The continued development of new synthetic methodologies that utilize these chiral pyrrolidine-based tools is an active area of research. A deeper understanding of their mode of action, facilitated by both experimental and computational studies, will undoubtedly lead to the discovery of new and powerful applications in the synthesis of complex chiral molecules. The versatility of the pyrrolidine scaffold ensures its enduring importance in the field of asymmetric synthesis for years to come. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving chiral resolution or asymmetric catalysis. For example, (R)-pyrrolidine-2-carboxylate esters are often prepared by esterification of chiral pyrrolidine intermediates using ethyl chloroformate under basic conditions. Stereochemical control can be achieved through chiral auxiliaries or enantioselective hydrogenation of prochiral enamines. A critical step is the use of X-ray crystallography (e.g., SHELXL refinement) to confirm absolute configuration . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended to verify enantiomeric excess (>99%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018 for refinement) is the gold standard for determining absolute stereochemistry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .